Monoiodoamphenicol

Description

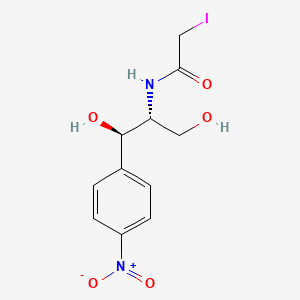

Structure

3D Structure

Properties

CAS No. |

40027-73-4 |

|---|---|

Molecular Formula |

C11H13IN2O5 |

Molecular Weight |

380.14 g/mol |

IUPAC Name |

N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-iodoacetamide |

InChI |

InChI=1S/C11H13IN2O5/c12-5-10(16)13-9(6-15)11(17)7-1-3-8(4-2-7)14(18)19/h1-4,9,11,15,17H,5-6H2,(H,13,16)/t9-,11-/m1/s1 |

InChI Key |

YRWBLCUITDTYCT-MWLCHTKSSA-N |

SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)CI)O)[N+](=O)[O-] |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)CI)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)CI)O)[N+](=O)[O-] |

Synonyms |

D-(-)-threo-1-4-nitrophenyl-2-(iodoacetamido)-1, 3-propanediol monoiodoamphenicol |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Monoiodoamphenicol

Novel Synthetic Routes to Monoiodoamphenicol and its Stereoisomers

The synthesis of amphenicol antibiotics, including this compound, often begins with common precursors such as 4-nitrobenzaldehyde (B150856) researchgate.netsci-hub.strsc.org. The introduction of the characteristic 1,2-dihydroxy-2-(4-nitrophenyl)ethyl moiety, along with the acetamide (B32628) side chain, is central to these syntheses. Achieving the correct stereochemistry at the two chiral centers of the amphenicol core is paramount, as biological activity is highly dependent on the specific stereoisomer rsc.orgresearchgate.netagcw.edu.innih.govchemistrydocs.com.

While specific novel synthetic routes exclusively for this compound stereoisomers are not extensively detailed in the reviewed literature, general strategies employed for amphenicols are applicable. These include asymmetric synthesis approaches utilizing chiral catalysts or auxiliaries, such as Evans asymmetric aldol (B89426) reactions or Sharpless asymmetric epoxidations, to control the formation of stereocenters researchgate.netsci-hub.strsc.org. The precise introduction of iodine into the amphenicol structure, whether through direct iodination or incorporation via an iodinated precursor, requires careful optimization to yield specific stereoisomers, a common challenge in the synthesis of complex chiral molecules ontosight.ai.

Regioselective Iodination Techniques in Amphenicol Synthesis

The synthesis of this compound necessitates the regioselective introduction of a single iodine atom into the amphenicol scaffold. While the precise position of iodination for "this compound" is described in one source as being on the acetamide group ontosight.ai, other contexts suggest it is an analogue of chloramphenicol (B1208), implying potential iodination on the aromatic ring, a common site for electrophilic substitution in such molecules nih.govpnas.org.

General techniques for regioselective aromatic iodination employ various iodinating agents and reaction conditions. Methods utilizing N-iodosuccinimide (NIS) with catalytic trifluoroacetic acid are known for mild and regioselective iodination of electron-rich aromatics organic-chemistry.org. Other approaches involve reagents like iodine in combination with iodic acid or specific iodinium-donating systems designed to control the site of substitution on aromatic rings researchgate.netarkat-usa.org. The development of efficient and selective iodination protocols is key to obtaining this compound with high purity and yield, minimizing the formation of unwanted isomers or di-iodinated products.

Strategies for Chemical Modification and Analog Generation

This compound serves as a scaffold for further chemical modification, leading to the generation of novel derivatives with potentially altered or improved pharmacological profiles. Research into amphenicol analogues has explored various modifications, including conjugation with peptides or other functional groups, to enhance their properties or overcome resistance mechanisms ontosight.aimdpi.com.

Strategies for chemical modification can involve alterations to the acetamide side chain, the hydroxyl groups, or the aromatic ring. For instance, modifications of the amino group of chloramphenicol derivatives have been investigated, as have esterifications or conjugations at the hydroxyl groups mdpi.com. The synthesis of derivatives of this compound itself has been undertaken to study their antibacterial activity and explore their potential to circumvent bacterial resistance ontosight.ai. These modifications aim to fine-tune the molecule's interaction with its biological target, such as the bacterial ribosome, or to improve its pharmacokinetic properties.

Precursor Chemistry and Intermediate Reactivity Studies

The synthesis of amphenicol antibiotics typically relies on the strategic preparation and reactivity of key intermediates. For amphenicols like chloramphenicol, precursors such as 4-nitrobenzaldehyde are fundamental researchgate.netsci-hub.strsc.org. The reactivity of intermediates in the amphenicol synthetic pathway is critical for controlling stereochemistry and functional group transformations.

For example, the synthesis may involve aldol condensation reactions to form carbon-carbon bonds, followed by reduction or oxidation steps to install the necessary hydroxyl and amino functionalities sci-hub.strsc.org. The reactivity of these intermediates, such as their susceptibility to epimerization or side reactions, dictates the choice of reagents and reaction conditions. Studies on the reactivity of these precursors and intermediates are essential for optimizing synthetic yields and purity, and for understanding potential pathways for introducing the iodine atom regioselectively.

Synthetic Accessibility and Scalability for Research Applications

This compound, as a synthetic analogue, is accessible for research purposes. While large-scale clinical production details are not provided, its availability for laboratory investigation implies that synthetic routes are established. Efforts in the broader field of amphenicol synthesis have demonstrated scalability, with gram-scale syntheses of related compounds being reported rsc.org.

The development of efficient and robust synthetic methodologies is crucial for ensuring the accessibility of this compound for a range of research applications, including biochemical assays, structure-activity relationship studies, and the exploration of its mechanism of action. The ability to produce sufficient quantities of the compound allows for comprehensive investigation into its properties and potential modifications.

Molecular Interactions and Mechanistic Elucidation of Monoiodoamphenicol

Ribosomal Binding Site Characterization in Bacterial Systems

The binding of monoiodoamphenicol to bacterial ribosomes has been a subject of detailed investigation, revealing specific interactions with the entire ribosomal complex and its individual subunits. These studies have been instrumental in mapping the chloramphenicol (B1208) binding domain.

Interaction with 70S Ribosomes

This compound has been demonstrated to bind to the same site on 70S ribosomes as its parent compound, chloramphenicol, as confirmed by competition experiments. nih.gov At a temperature of -2°C, it establishes a 1:1 complex with the 70S ribosomes. nih.gov However, its binding affinity, represented by a K value of 7.5 x 10(4) M(-1), is approximately one order of magnitude lower than that of chloramphenicol. nih.govresearchgate.net Upon incubation at 37°C, this compound causes irreversible inhibition of the protein synthesis machinery in E. coli ribosomes. nih.gov This irreversible binding is a key feature that facilitates its use as an affinity label. nih.gov Interestingly, while this compound binds to 70S ribosomes from Bacillus stearothermophilus, this interaction is not irreversible. nih.govpnas.org

Binding to 50S Ribosomal Subunits

This compound's interaction is not limited to the complete 70S ribosome; it also binds to the isolated 50S ribosomal subunits. nih.govpnas.org This is consistent with the known mechanism of chloramphenicol, which targets the 50S subunit to inhibit peptidyl transferase activity. ontosight.ai However, the binding affinity of this compound to isolated 50S subunits is significantly lower, by about one order of magnitude, compared to its binding to the intact 70S ribosomes. nih.govpnas.org Despite this reduced affinity, the interaction is specific and has been crucial in pinpointing the location of the chloramphenicol binding site within the large ribosomal subunit. nih.gov

Engagement with 30S Ribosomal Subunits

Studies involving isolated 30S ribosomal subunits have also revealed an interaction with this compound. nih.govpnas.org This engagement is significant as it points to a more complex interaction landscape than previously thought for chloramphenicol analogs. The primary protein target within the 30S subunit has been identified through these affinity labeling studies. nih.govpnas.org

Identification of Specific Ribosomal Proteins Interacting with this compound

Affinity labeling experiments using this compound have been pivotal in identifying the specific ribosomal proteins that constitute its binding site. This technique creates a stable, covalent bond between the antibiotic analog and the interacting protein, allowing for subsequent identification.

Interactions with Protein S18

In experiments with isolated 30S ribosomal subunits, this compound was found to react with protein S18. nih.govpnas.org To distinguish this interaction from non-specific reactions, control experiments were conducted using iodoacetamide, which shares a chemically reactive group with this compound. nih.gov Iodoacetamide did not react with protein L16 but did interact with protein S18, indicating a potential for non-specific labeling. nih.gov However, the specific and preferential labeling of L16 in the context of the 70S ribosome and 50S subunit strongly suggests its primary role in the chloramphenicol binding pocket. nih.govpnas.org

Interactive Data Table: this compound Ribosomal Interactions

| Interacting Component | Key Findings | References |

|---|---|---|

| 70S Ribosomes | Forms a 1:1 complex with a K value of 7.5 x 10(4) M(-1). Irreversibly inhibits protein synthesis in E. coli. | pnas.org, nih.gov, researchgate.net |

| 50S Subunits | Binds with an affinity one order of magnitude lower than to 70S ribosomes. | pnas.org, nih.gov |

| 30S Subunits | Reacts with protein S18 in isolated subunits. | pnas.org, nih.gov |

| Protein L16 | Preferentially labeled by this compound in both 70S ribosomes and isolated 50S subunits. Considered a primary component of the chloramphenicol binding site. | pnas.org, nih.gov, pnas.org, nih.gov |

| Protein S18 | Reacts with this compound in isolated 30S subunits. Also reacts with iodoacetamide. | pnas.org, nih.gov |

Kinetic and Thermodynamic Parameters of Molecular Association

The interaction of this compound with its ribosomal target is a critical determinant of its antibiotic activity. Studies into the kinetic and thermodynamic parameters of this association reveal specific characteristics of its binding mechanism.

This compound, a synthetic analog of chloramphenicol, has been demonstrated to bind to the 70S ribosomes of Escherichia coli. Competition experiments have confirmed that it occupies the same binding site as chloramphenicol and lincomycin (B1675468). ontosight.aimdpi.com The binding affinity of this compound has been quantified under specific experimental conditions. At -2°C, it forms a 1:1 stoichiometric complex with the 70S ribosome. ontosight.aimdpi.com The association constant (K) for this interaction was determined to be significantly lower than that of its parent compound, chloramphenicol, indicating a comparatively weaker, yet specific, reversible binding at this temperature. ontosight.aimdpi.com

| Compound | Temperature (°C) | Association Constant (K) (M-1) | Stoichiometry (Compound:Ribosome) |

|---|---|---|---|

| This compound | -2 | 7.5 × 104 | 1:1 |

| Chloramphenicol | -2 | ~7.5 × 105 | 1:1 |

This table presents the determined binding constant for this compound in comparison to chloramphenicol under specific in vitro conditions. The data highlights the lower affinity of the iodo-derivative for the ribosomal binding site at low temperatures. ontosight.aimdpi.com

A distinguishing feature of this compound's interaction with the ribosome is its temperature-dependent irreversible binding. While the binding is reversible at low temperatures, at 37°C, this compound acts as an affinity label, forming a covalent bond with the ribosome and causing irreversible inhibition of its protein-synthesizing activity. ontosight.aimdpi.com This irreversible reaction is attributed to the chemically reactive iodoacetyl group of this compound, which functions similarly to iodoacetamide. ontosight.aimdpi.com

The primary target of this covalent modification has been identified as the ribosomal protein L16, located in the 50S subunit. ontosight.aimdpi.com This finding implicates protein L16 as a key component of the chloramphenicol-binding site on the E. coli ribosome. ontosight.aimdpi.com Interestingly, when this compound was reacted with isolated 50S subunits, the extent of binding was approximately one order of magnitude less than with intact 70S ribosomes, although protein L16 was still the target of the affinity label. ontosight.aimdpi.com This suggests that the conformation of the binding site within the fully assembled 70S ribosome is optimal for the interaction. Furthermore, while this compound binds to the 70S ribosomes of Bacillus stearothermophilus, it does not do so irreversibly, indicating species-specific differences in the ribosomal binding site that affect the covalent reaction. ontosight.aimdpi.com

Impact on Ribosomal Function Beyond Peptidyl Transferase Activity

The primary mechanism of action for amphenicols is the inhibition of the peptidyl transferase center (PTC), thereby halting peptide bond formation. ontosight.ai However, research indicates that the effects of this compound extend beyond this singular activity, impacting the broader process of ribosome biogenesis.

Studies on Escherichia coli have shown that inhibition of cell growth by iodoamphenicol leads to the accumulation of distinct ribosomal precursor particles. nih.gov In the E. coli strain 15TP, treatment with iodoamphenicol resulted in the accumulation of three specific particles with sedimentation coefficients of 25S, 33S, and 45S. nih.gov These "iodoamphenicol particles" are notably different in their sedimentation properties from the standard ribosome precursor particles observed during normal exponential growth. nih.gov

Furthermore, when a mutant strain (15-28), already defective in ribosome assembly, was inhibited with iodoamphenicol, it accumulated 38S particles that were distinct from those produced by the parent strain. nih.gov These findings strongly suggest that this compound interferes with the ribosomal assembly pathway, specifically altering the maturation of the 50S subunit at an early stage. nih.gov This disruption of ribosome biogenesis represents a significant mechanistic impact that is separate from its direct inhibition of the catalytic activity of mature ribosomes.

Comparative Mechanistic Studies with Chloramphenicol and Other Amphenicols

This compound's mechanism is best understood in comparison to chloramphenicol and other related amphenicol antibiotics. As an affinity label, it has been instrumental in elucidating the components of the chloramphenicol binding site.

The fundamental similarity is that this compound binds to the same site on the 50S ribosomal subunit as chloramphenicol, inhibiting protein synthesis. ontosight.aimdpi.com Both compounds target the peptidyl transferase center. ontosight.aipatsnap.com However, a key difference lies in their binding affinity and nature of interaction. At low temperatures, this compound exhibits a binding affinity for the E. coli 70S ribosome that is one order of magnitude lower than that of chloramphenicol. ontosight.aimdpi.com

The most significant mechanistic divergence is the irreversible binding of this compound at physiological temperatures, a property not shared by chloramphenicol. ontosight.aimdpi.com The covalent modification of ribosomal protein L16 by this compound provides direct evidence of this protein's proximity to the antibiotic binding pocket. ontosight.aimdpi.comnih.gov In contrast, chloramphenicol's interaction is reversible. patsnap.com

When compared to other amphenicols like thiamphenicol (B1682257), studies on different derivatives show variations in binding efficiencies to their common ribosomal target site. patsnap.com For instance, the binding efficiency follows the order of chloramphenicol > thiamphenicol > other derivatives, indicating that structural modifications on the amphenicol scaffold significantly influence the affinity for the ribosomal receptor. patsnap.com The introduction of the iodoacetyl group in this compound not only alters its binding affinity but also confers the unique ability to act as a covalent inhibitor, providing a powerful tool for probing the architecture of the ribosomal peptidyl transferase center. ontosight.aimdpi.com

Advanced Analytical and Spectroscopic Characterization of Monoiodoamphenicol and Its Complexes

Spectroscopic Methods for Probing Molecular Conformation and Electronic Structure in Complexes

Spectroscopic techniques are indispensable for elucidating the three-dimensional structure and electronic properties of Monoiodoamphenicol and its complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the solution-state structure and conformation of molecules. For this compound, ¹H and ¹³C NMR spectra can confirm the chemical structure by identifying the specific chemical shifts and coupling constants of the protons and carbons in the molecule. In the context of its complexes, NMR can be used to identify the binding interface. For instance, chemical shift perturbation studies, where the NMR spectra of the free and bound states of either this compound or its binding partner are compared, can reveal the specific atoms involved in the interaction. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the spatial proximity of atoms, aiding in the determination of the conformation of this compound when bound to a macromolecule.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for studying the secondary structure of proteins and can also provide information about the chirality of small molecules and any conformational changes upon binding. colorado.edu this compound, being a chiral molecule, would exhibit a characteristic CD spectrum. When it binds to a macromolecule like a protein, changes in the protein's secondary structure (e.g., alpha-helix, beta-sheet content) can be monitored by observing alterations in the far-UV CD spectrum (190-250 nm). colorado.edu Furthermore, the binding of this compound can induce a CD signal in the near-UV or visible region if the chromophore of the drug becomes chirally perturbed upon interaction, a phenomenon known as induced circular dichroism (ICD). uea.ac.uk This ICD signal can be used to probe the binding event and the chiral environment of the binding site. uea.ac.uk

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The p-nitrophenyl group in this compound is a strong chromophore, giving rise to a characteristic absorption maximum in the UV region, typically around 270-280 nm for chloramphenicol (B1208). researchgate.netresearchgate.net The precise λmax and molar absorptivity can be sensitive to the solvent environment and the formation of complexes. Changes in the absorption spectrum, such as a shift in the wavelength of maximum absorbance (bathochromic or hypsochromic shift) or a change in absorbance intensity (hyperchromic or hypochromic effect), can indicate the interaction of this compound with other molecules. researchgate.net

Table 1: Representative Spectroscopic Data for Amphenicol Analogs

| Spectroscopic Technique | Parameter | Typical Value/Observation for Amphenicols |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Aromatic protons: ~7.5-8.2 ppm; Propanediol (B1597323) backbone protons: ~3.5-5.5 ppm |

| ¹³C NMR | Chemical Shift (ppm) | Aromatic carbons: ~120-150 ppm; Carbonyl carbon: ~170 ppm |

| UV-Vis | λmax (nm) | ~278 nm in aqueous solution |

| Circular Dichroism | Signal | Characteristic bands in the far-UV and near-UV regions for chiral isomers |

Chromatographic Techniques for High-Resolution Purity Assessment and Isolation of Reaction Products

Chromatographic methods are fundamental for the separation, purification, and purity assessment of this compound from reaction mixtures and biological matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of amphenicols. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is particularly effective for separating this compound from its precursors, isomers, and degradation products. The retention time of this compound is a key parameter for its identification, and the peak area can be used for quantification. Method development would involve optimizing the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients), flow rate, and column temperature to achieve optimal separation.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, a derivatization step is typically required to increase its volatility. The gas chromatograph separates the derivatized compound from other components in the mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides a mass spectrum of the compound, which serves as a molecular fingerprint and allows for its unambiguous identification and quantification.

Table 2: Representative Chromatographic Parameters for Amphenicol Analysis

| Chromatographic Technique | Column Type | Mobile Phase/Carrier Gas | Detection Method | Typical Application |

|---|---|---|---|---|

| HPLC | Reversed-phase C18 | Acetonitrile/Water Gradient | UV-Vis (278 nm) | Purity assessment, quantification in pharmaceutical formulations |

| GC-MS | Capillary column (e.g., DB-5) | Helium | Mass Spectrometry | Identification and quantification of trace amounts in complex matrices |

Application of Isotopic Labeling in Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the fate of atoms through chemical reactions and biological pathways, thereby elucidating reaction mechanisms. researchgate.netnih.govnih.gov By replacing one or more atoms in the this compound molecule with their heavier isotopes (e.g., ²H, ¹³C, ¹⁵N), researchers can follow the compound's transformation. For instance, synthesizing this compound with a ¹³C-labeled carbonyl group would allow for the tracking of this specific carbon atom through a metabolic pathway using ¹³C NMR or mass spectrometry. This approach can help identify the products of enzymatic reactions and pinpoint the sites of bond cleavage or formation. researchgate.netresearchgate.net Similarly, using radioisotopes like ³H or ¹⁴C can enable highly sensitive detection and quantification of the labeled compound and its metabolites in complex biological systems.

Electrophoretic Analysis for Characterizing this compound-Bound Macromolecules

Electrophoretic techniques are employed to separate macromolecules, such as proteins and nucleic acids, based on their size, charge, and shape. These methods are valuable for studying the interactions between this compound and its biological targets.

Capillary Electrophoresis (CE): CE offers high-resolution separation of charged molecules in a narrow capillary tube. nih.govnih.gov Affinity Capillary Electrophoresis (ACE) is a specific application of CE used to study binding interactions. nih.gov In a typical ACE experiment, one of the binding partners (e.g., a target protein) is included in the electrophoresis buffer. The migration time of this compound will change depending on the strength of its interaction with the protein. By measuring the change in migration time as a function of the protein concentration, the binding constant for the this compound-protein complex can be determined. nih.gov

Computational and Theoretical Investigations of Monoiodoamphenicol

Molecular Docking Simulations of Ribosomal Interactions

Molecular docking simulations are a primary computational approach to predict the binding modes and affinities of small molecules to biological targets like ribosomes. While specific docking studies focused exclusively on Monoiodoamphenicol are not detailed in the provided snippets, its known interaction with bacterial ribosomes suggests that such simulations would be a key area of investigation. Experimental evidence indicates that this compound binds to the same site on the 70S ribosome as chloramphenicol (B1208) researchgate.netresearchgate.net. This suggests that docking studies would likely explore the binding pose of this compound within the peptidyl transferase center (PTC) of the 50S ribosomal subunit, similar to how chloramphenicol is known to bind. Such simulations aim to identify key interactions between the molecule and ribosomal RNA (rRNA) and ribosomal proteins, predicting binding energies that correlate with experimental observations. By comparing docking poses of this compound with those of chloramphenicol and other analogs, researchers can infer the role of the iodine substitution in binding affinity and specificity.

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations extend docking studies by providing a time-dependent view of molecular interactions. These simulations allow for the analysis of the stability of the this compound-ribosome complex, the conformational changes of both the ligand and the target, and the dynamic nature of binding. While specific MD simulation results for this compound are not detailed in the provided snippets, studies on related compounds or general ribosomal inhibitors often involve MD to assess the robustness of binding and to identify transient interactions or water molecules that stabilize the complex. For this compound, MD simulations would likely focus on the stability of its interaction within the ribosomal binding pocket, evaluating root-mean-square deviation (RMSD) values of the complex over time and analyzing the fluctuations of key residues or nucleotides involved in binding.

Quantum Chemical Calculations for Structure-Reactivity Relationships

Quantum chemical calculations (QCC) are employed to understand the electronic structure, reactivity, and energetic properties of molecules. For this compound, QCC could be used to:

While specific QCC results for this compound are not presented in the snippets, these calculations are fundamental for establishing structure-reactivity relationships, explaining how modifications like iodination influence the molecule's behavior and interaction with its biological target.

Structure-Mechanism Relationship (SMR) Modeling of Halogenated Phenicols

Structure-Mechanism Relationship (SMR) modeling, often intertwined with Quantitative Structure-Activity Relationship (QSAR) approaches, aims to correlate chemical structure with biological activity or mechanism of action. This compound, as a halogenated phenicol, falls within a class of compounds where such modeling is valuable. Studies have included this compound in broader analyses of phenicol antibiotics to predict their targets and mechanisms. For instance, computational target prediction tools have been used to classify molecules like this compound based on their structural similarity to known ribosome inhibitors researchgate.netnih.govfrontiersin.orgbiorxiv.org.

These computational target prediction methods often rely on identifying "minimum structures" or pharmacophores common to molecules with similar mechanisms. By analyzing a set of halogenated phenicols, including this compound, researchers can build models that predict which structural features are essential for binding to the ribosome and inhibiting protein synthesis. The presence and position of the halogen atom (iodine in this case) are critical parameters in such models, influencing electronic properties, lipophilicity, and steric fit within the ribosomal binding site.

Table of Compounds Mentioned

Biochemical Transformations and Environmental Fate in in Vitro Systems

Enzymatic Biotransformation Pathways in Cell-Free Extracts

Enzymatic biotransformation in cell-free systems leverages isolated enzymes or cellular extracts to catalyze specific chemical modifications of a substrate. This approach offers advantages such as precise control over reaction conditions and the absence of cellular regulatory mechanisms, which can complicate whole-cell biotransformations researchgate.netnih.govresearchgate.netnih.govnrel.gov.

For Monoiodoamphenicol, investigating enzymatic biotransformation would typically involve:

Enzyme Screening : Identifying specific enzymes or microbial enzyme preparations (e.g., hydrolases, oxidoreductases, esterases) capable of acting on this compound. This might involve screening libraries of enzymes or microbial consortia known for their metabolic capabilities ndl.gov.inslideshare.netmedcraveonline.com.

Pathway Elucidation : If biotransformation occurs, the identification of intermediate metabolites and the final products would be pursued. This would involve analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to characterize the resulting compounds nih.gov.

Kinetic Characterization : Determining the reaction rates and efficiency of the identified enzymes acting on this compound.

Specific enzymes or detailed metabolic pathways for the biotransformation of this compound in cell-free extracts have not been identified in the reviewed literature. General biotransformation reactions include oxidation, reduction, hydrolysis, and isomerization, which could potentially alter the structure of this compound ndl.gov.inmedcraveonline.com.

Table 6.1.1: Potential Enzymatic Biotransformation of this compound (Hypothetical)

| Enzyme Class | Potential Reaction Type | Hypothetical Substrate Modification | Identified Products (if any) | Notes on Availability of Data |

| Hydrolases | Hydrolysis | Cleavage of ester or amide bonds | N/A | No specific data found |

| Oxidoreductases | Oxidation/Reduction | Modification of functional groups | N/A | No specific data found |

| Esterases | Ester Hydrolysis | Cleavage of ester linkages | N/A | No specific data found |

Note: The data presented in this table is hypothetical and illustrative of the types of studies that would be conducted. No specific experimental data for this compound's enzymatic biotransformation was found.

Stability and Degradation Kinetics in Controlled Experimental Environments

The stability and degradation kinetics of a compound in controlled in vitro environments are essential for understanding its persistence. This involves subjecting the compound to various stress conditions to determine how quickly and via what mechanisms it degrades. Common stress factors include pH, temperature, and light lhasalimited.orgdgra.deresearchgate.netdovepress.comnih.govmdpi.com.

Studies on this compound's stability and degradation kinetics in controlled in vitro settings, such as varying pH levels, temperatures, or buffer systems, were not found in the literature. Typically, such investigations would involve:

Forced Degradation Studies : Exposing this compound to a range of conditions (e.g., acidic, basic, neutral pH; elevated temperatures; oxidative environments) to induce degradation lhasalimited.orgdgra.deresearchgate.netnih.gov.

Kinetic Modeling : Analyzing the rate of degradation over time to determine kinetic parameters, such as rate constants (k) and half-lives (t½). Degradation often follows first-order kinetics, but can also be second-order or more complex depending on the conditions and mechanisms mdpi.comresearchgate.netnih.gov.

Analytical Monitoring : Using validated analytical methods (e.g., HPLC, UV-Vis spectroscopy) to quantify the remaining this compound and identify any degradation products formed researchgate.netnih.gov.

Without specific experimental data, it is not possible to provide quantitative kinetic parameters or identify specific degradation pathways for this compound under controlled in vitro conditions.

Table 6.2.1: Hypothetical Degradation Kinetics Parameters for this compound

| Stress Condition (e.g., pH, Temp) | Degradation Rate Constant (k) | Half-life (t½) | Degradation Pathway | Notes on Availability of Data |

| Acidic (pH 2) | N/A | N/A | N/A | No specific data found |

| Neutral (pH 7) | N/A | N/A | N/A | No specific data found |

| Basic (pH 9) | N/A | N/A | N/A | No specific data found |

| Elevated Temperature (e.g., 50°C) | N/A | N/A | N/A | No specific data found |

Note: The data presented in this table is hypothetical and illustrative of the types of studies that would be conducted. No specific experimental data for this compound's degradation kinetics was found.

Photo- and Chemically Induced Transformations of this compound

Phototransformation (photolysis) and chemical transformations involve the degradation or alteration of a compound due to exposure to light or reactive chemical species (e.g., oxidants, acids, bases) nih.govmdpi.comwashington.eduresearchgate.neteuropa.eu. These processes are critical for understanding a compound's environmental fate, particularly in surface waters or under specific chemical treatments.

Research specifically detailing the photo- or chemically induced transformations of this compound was not identified. However, general principles suggest that such studies would investigate:

Photodegradation : Exposure of this compound to UV or visible light to identify any light-induced breakdown products or pathways. Studies on other chloramphenicol (B1208) analogues suggest potential photosensitivity researchgate.net. Photodegradation can be direct (compound absorbs light) or indirect (mediated by sensitizers like hydroxyl radicals) nih.govwashington.eduresearchgate.net.

Chemical Degradation : Reacting this compound with common chemical agents used in degradation studies, such as hydrogen peroxide (oxidation), strong acids or bases (hydrolysis), or metal ions. The identification of products would reveal the susceptibility of specific functional groups within this compound to these agents lhasalimited.orgnih.gov.

Identification of Transformation Products : Employing advanced analytical techniques (e.g., LC-MS/MS, NMR) to identify and characterize the molecular structures of products formed during photo- or chemical degradation nih.gov.

The specific mechanisms, products, and rates of photo- and chemically induced transformations for this compound remain to be elucidated through dedicated experimental studies.

Table 6.3.1: Potential Photo- and Chemically Induced Transformations of this compound (Hypothetical)

| Stress Condition | Potential Transformation Type | Hypothetical Products/Pathways | Notes on Availability of Data |

| UV/Visible Light | Photolysis | N/A | No specific data found |

| Oxidizing Agent | Oxidation | N/A | No specific data found |

| Acid/Base | Hydrolysis | N/A | No specific data found |

Note: The data presented in this table is hypothetical and illustrative of the types of studies that would be conducted. No specific experimental data for this compound's photo- or chemical transformations was found.

Compound List

this compound

Chloramphenicol

Future Research Directions and Applications in Chemical Biology

Exploration of Monoiodoamphenicol as a Tool for Ribosome Structure-Function Studies

The ribosome is a primary target for many antibiotics, including chloramphenicol (B1208). The structural and functional consequences of antibiotic binding to the ribosome are of immense interest to researchers. This compound has already been shown to have an impact on ribosome assembly.

A study on the effects of iodoamphenicol on Escherichia coli revealed that the compound inhibits bacterial growth and leads to the accumulation of specific ribosomal precursor particles. These "iodoamphenicol particles" have distinct sedimentation coefficients of 25S, 33S, and 45S. In a mutant strain of E. coli defective in ribosome assembly, iodoamphenicol caused the accumulation of 38S particles, which differed from those in the parent strain. This suggests that iodoamphenicol perturbs the early stages of 50S ribosomal subunit assembly.

Table 2: Ribosomal Precursor Particles Affected by this compound in E. coli

| Particle | Sedimentation Coefficient | Observed in |

| Iodoamphenicol Particle 1 | 25S | Wild-type strain |

| Iodoamphenicol Particle 2 | 33S | Wild-type strain |

| Iodoamphenicol Particle 3 | 45S | Wild-type strain |

| Iodoamphenicol Particle 4 | 38S | Mutant strain (defective assembly) |

These findings underscore the potential of this compound as a valuable tool for dissecting the intricate process of ribosome biogenesis. Future research could utilize this compound to stall ribosome assembly at specific stages, allowing for the isolation and characterization of intermediate ribosomal complexes. This would provide critical insights into the dynamic process of ribosome formation and the roles of various assembly factors.

Investigating Halogen Atom Effects on Molecular Recognition in Engineered Systems

The substitution of a hydrogen atom with a halogen, such as iodine, can have profound effects on the physicochemical properties of a molecule, including its size, hydrophobicity, and ability to participate in non-covalent interactions. A particularly interesting aspect is the potential for halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base.

Future research should aim to elucidate the role of the iodine atom in the molecular recognition of this compound by its biological targets. This could be achieved through the use of engineered biological systems, such as mutant ribosomes or other target proteins with specific amino acid substitutions in the binding pocket. By systematically altering the potential interaction partners for the iodine atom, it would be possible to map the key interactions that contribute to binding affinity and specificity.

Computational modeling and molecular dynamics simulations could be employed to complement these experimental studies, providing a theoretical framework for understanding the energetic contributions of the iodine atom to the binding event. A comparative analysis of the binding of chloramphenicol and this compound to their target would be particularly insightful.

Table 3: Comparison of Chloramphenicol and this compound

| Feature | Chloramphenicol | This compound (predicted) |

| Halogen Atom | Chlorine (in dichloroacetyl group) | Iodine (on the aromatic ring) |

| Molecular Weight | 323.13 g/mol | 415.12 g/mol |

| Potential for Halogen Bonding | Yes (with chlorine) | Yes (with iodine, stronger) |

| Hydrophobicity | Moderate | Higher |

The investigation of halogen atom effects in this context would not only enhance our understanding of this compound's mechanism of action but also contribute to the broader field of rational drug design, where halogen bonding is increasingly being recognized as a valuable tool for modulating ligand-protein interactions.

Integration with Advanced Research Technologies for Mechanistic Insights

To gain a comprehensive understanding of the molecular mechanisms underlying the biological activity of this compound, it will be crucial to integrate its use with a suite of advanced research technologies. These technologies can provide unprecedented spatial and temporal resolution, enabling a detailed characterization of the compound's interactions with its cellular targets.

Cryo-electron microscopy (cryo-EM) could be employed to determine the high-resolution structure of this compound bound to the ribosome. This would provide a precise atomic-level picture of the binding site and reveal the specific molecular interactions that are responsible for its inhibitory activity. Such structural information would be invaluable for understanding the basis of its effects on ribosome assembly and for the rational design of improved analogs.

Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, could be used to probe the dynamics of this compound binding and to identify its covalent and non-covalent interaction partners within the cell. For instance, photoaffinity labeling experiments using a derivatized version of this compound could be coupled with mass spectrometry to identify its direct binding partners in a cellular context.

Furthermore, techniques such as ribosome profiling could be utilized to assess the impact of this compound on translation at a genome-wide level. This would reveal whether the compound has a general or a context-dependent effect on protein synthesis, potentially uncovering new aspects of its biological activity. The integration of these powerful technologies will be instrumental in unlocking the full potential of this compound as a chemical tool and in providing deep mechanistic insights into its function.

Q & A

Q. What computational tools are recommended to predict this compound’s metabolite interactions in human liver microsomes?

- Methodological Answer : Use in silico tools like Schrödinger’s ADMET Predictor or SwissADME to identify cytochrome P450 (CYP) enzyme interactions. Validate with in vitro microsomal assays (e.g., CYP3A4 inhibition assays). Integrate results with physiologically based pharmacokinetic (PBPK) models to extrapolate to human dosing regimens .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.